Dibromo(1,10-phenanthroline)copper(II)

Catalysis Dimethyl carbonate synthesis Oxidative carbonylation

Researchers often face irreproducible catalytic results from in situ CuBr₂/phenanthroline mixtures. Dibromo(1,10-phenanthroline)copper(II) is a pre-formed, monomeric Cu(II) complex that eliminates speciation variability, delivering the highest reported TON (47.6) and 92.8% selectivity in oxidative carbonylation of methanol to dimethyl carbonate. Its defined 1:1 stoichiometry ensures reliable performance in ATRP initiation, benzylic oxidation, and magnetic materials design. - Monomeric, well-defined coordination geometry; avoids polymeric or bis/tris-phen byproducts - TON 47.6 at 120 °C; superior thermal stability for continuous-flow DMC production - Solvent-dependent crystal engineering: ethanol → 1D polymer; DMSO → discrete antiferromagnetic adduct

Molecular Formula C12H8Br2CuN2
Molecular Weight 403.56 g/mol
CAS No. 19319-86-9
Cat. No. B099749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromo(1,10-phenanthroline)copper(II)
CAS19319-86-9
SynonymsDIBROMO(1,10-PHENANTHROLINE)COPPER(II)
Molecular FormulaC12H8Br2CuN2
Molecular Weight403.56 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu](Br)Br
InChIInChI=1S/C12H8N2.2BrH.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2
InChIKeyCJUHWXSXGSVTMY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromo(1,10-phenanthroline)copper(II) (CAS 19319-86-9): Core Identity and Procurement Context


Dibromo(1,10-phenanthroline)copper(II), with the molecular formula C12H8Br2CuN2, is a well-defined coordination compound featuring a Cu(II) center chelated by the bidentate ligand 1,10-phenanthroline and two terminal bromido ligands. It is typically isolated as a yellow to brown crystalline powder with a melting point of 280 °C (dec.) . This compound serves as a pre-formed, stoichiometrically precise catalyst precursor or structural building block, distinguishing it from in situ mixtures of CuBr2 and phenanthroline that can yield variable speciation (e.g., polymeric [Cu(phen)Br2]∞, bis- and tris-phen complexes) [1]. Its reproducible composition makes it suitable for applications demanding defined coordination geometry and halide content.

Why Generic Copper-Phenanthroline Complexes Cannot Replace Dibromo(1,10-phenanthroline)copper(II)


Copper(II)-phenanthroline complexes with different halides (Cl− vs. Br−), ligand-to-metal ratios (1:1, 2:1, 3:1), or nuclearity (monomeric vs. polymeric) exhibit markedly different catalytic activities, thermal stabilities, and structural properties. For instance, in the oxidative carbonylation of methanol to dimethyl carbonate, Cu(phen)Br2 delivers a turnover number (TON) of 47.6, significantly outperforming its bis- and tris-phen analogues [1]. Similarly, the bromide ligand imparts distinct electronic and steric effects compared to chloride analogues, influencing both the coordination geometry and the redox behaviour of the metal centre [2]. Simple interchange of Cu(phen)X2 compounds without considering these differences can lead to suboptimal catalytic performance or irreproducible results in materials synthesis.

Quantitative Differentiation Evidence for Dibromo(1,10-phenanthroline)copper(II) Against Closest Analogs


Superior Catalytic Turnover in Methanol Oxidative Carbonylation vs. Bis- and Tris-Phenanthroline Analogs

In the oxidative carbonylation of methanol to dimethyl carbonate (DMC), Cu(phen)Br2 achieved a turnover number (TON) of 47.6 mol DMC (mol Cu)−1 with a selectivity of 92.8% under optimized conditions (120 °C, CO/O2 = 19:1, catalyst concentration 0.011 mol L−1). Under identical reaction parameters, the bis- and tris-phen complexes [Cu(phen)2Br]Br and [Cu(phen)3]Br2 exhibited lower TON and selectivity. The authors attributed the enhanced performance of the 1:1 complex to its lowest steric hindrance, highest number of coordination sites occupied by bromide ions, and superior thermal stability [1].

Catalysis Dimethyl carbonate synthesis Oxidative carbonylation

Thermal Stability Advantage Over Higher Phenanthroline-Ratio Copper(II) Bromide Complexes

Thermogravimetric analysis (TGA) and temperature-programmed reduction (TPR) revealed that Cu(phen)Br2 possesses the highest thermal stability among the three Cu(phen)nBr2 (n = 1, 2, 3) complexes. The enhanced stability is ascribed to the absence of weakly bound or non-coordinated bromide counterions that are present in [Cu(phen)2Br]Br and [Cu(phen)3]Br2, which decompose at lower temperatures. This thermal robustness contributes to the sustained catalytic activity observed over extended reaction periods [1].

Thermal stability Catalyst lifetime Thermogravimetric analysis

Solvent-Dictated Structural Differentiation: Polymeric vs. Monomeric Cu(phen)Br2 Architectures

The reaction of CuBr2 with 1,10-phenanthroline in ethanol yields a polymeric chain [Cu(phen)Br2]∞ featuring tetragonally elongated (4 + 2)-coordination and short terminal Cu–Br bonds. In contrast, the same reaction performed in DMSO produces the discrete five-coordinate monomer [Cu(phen)Br2(DMSO)] with a trigonal–bipyramidal distorted square‑pyramidal geometry (τ = 0.37). The Cu–Br bond distances in the monomer are substantially longer than the terminal Cu–Br distances in the polymer, and the magnetic susceptibility data reveal a weak antiferromagnetic interaction between Cu(II) centres in the monomer via intermolecular Cu–Br···Br–Cu contacts, a feature absent in the polymeric form [1].

Crystal engineering Coordination polymer Solvent effect

Intrinsic Semiconductor Behaviour with Defined Activation Energy

The binuclear complex [(phen)CuBr2]2 and its derivatives behave as intrinsic semiconductors in the temperature range 310–440 K. The temperature coefficient of resistivity and activation energy were determined for these CuBr2-phenanthroline complexes using the four-point probe method. While analogous CuCl2-phenanthroline complexes also show semiconducting behaviour, the bromide analogues typically exhibit lower band gaps and higher conductivity due to the greater polarizability of the bromide ligand, which facilitates charge transport [1].

Electrical conductivity Semiconductor Coordination polymer

Optimal Application Scenarios for Dibromo(1,10-phenanthroline)copper(II) Based on Differentiated Evidence


High-Turnover Dimethyl Carbonate (DMC) Synthesis

When designing a catalytic system for the oxidative carbonylation of methanol to DMC, Cu(phen)Br2 should be selected over [Cu(phen)2Br]Br or [Cu(phen)3]Br2 because it delivers the highest TON (47.6) and selectivity (92.8%) at 120 °C. Its superior thermal stability further ensures sustained performance in continuous-flow reactors, making it the cost-effective choice for large-scale DMC production [1].

Solvent-Controlled Synthesis of Coordination Polymers

Researchers aiming to construct one-dimensional coordination polymers or discrete metal–organic units can exploit the solvent-dependent chemistry of Cu(phen)Br2. Using ethanol yields the polymeric [Cu(phen)Br2]∞ with short Cu–Br bonds and no inter-chain magnetic coupling, while DMSO produces the monomeric DMSO adduct with antiferromagnetic interactions. This predictable structural dichotomy is valuable for crystal engineering and magnetic materials design [2].

Molecular Semiconductor Devices

The intrinsic semiconducting behaviour of CuBr2-phenanthroline complexes in the 310–440 K range, combined with the higher polarizability of bromide relative to chloride, makes Cu(phen)Br2-based materials attractive for organic-inorganic hybrid semiconductor applications. The defined activation energy allows predictable device modelling [3].

Benchmark Catalyst for Bromide-Mediated Organic Transformations

Given its well-defined 1:1 stoichiometry and the documented advantage of bromide as a bridging ligand in catalytic cycles, Cu(phen)Br2 serves as a reliable benchmark catalyst for reactions requiring a single coordination site vacancy, such as benzylic oxidation or ATRP initiation. Its pre-formed nature eliminates the irreproducibility associated with in situ catalyst generation [1][3].

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